molecular formula C15H21O6P B14000008 Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate CAS No. 27238-13-7

Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate

Cat. No.: B14000008
CAS No.: 27238-13-7
M. Wt: 328.30 g/mol
InChI Key: ZSQCNQOWYXWZNY-UHFFFAOYSA-N
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Description

Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a diethoxyphosphoryloxy group attached to a phenyl-substituted prop-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate typically involves the reaction of ethyl 3-bromo-3-phenylprop-2-enoate with diethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the diethoxyphosphoryloxy group. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethoxyphosphoryloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonate esters.

Scientific Research Applications

Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also participate in signaling pathways by modulating the activity of specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate: The E-isomer of the compound with similar chemical properties but different spatial arrangement.

    Diethyl phenylphosphonate: Lacks the prop-2-enoate backbone but shares the diethoxyphosphoryloxy group.

    Phenylphosphonic acid: A simpler analog with a phosphonic acid group instead of the ester.

Uniqueness

Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different biological activities and chemical properties compared to its E-isomer and other similar compounds.

Properties

CAS No.

27238-13-7

Molecular Formula

C15H21O6P

Molecular Weight

328.30 g/mol

IUPAC Name

ethyl 3-diethoxyphosphoryloxy-3-phenylprop-2-enoate

InChI

InChI=1S/C15H21O6P/c1-4-18-15(16)12-14(13-10-8-7-9-11-13)21-22(17,19-5-2)20-6-3/h7-12H,4-6H2,1-3H3

InChI Key

ZSQCNQOWYXWZNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)OP(=O)(OCC)OCC

Origin of Product

United States

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